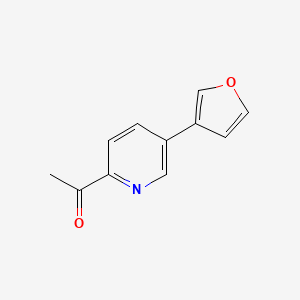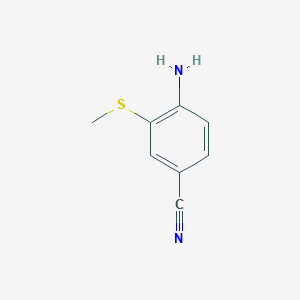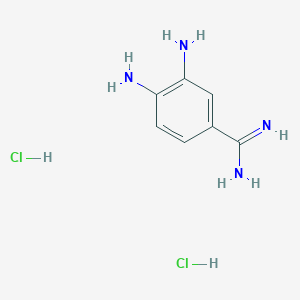
3,4-Diaminobenzimidamide dihydroChloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diaminobenzimidamide dihydroChloride: is an organic compound with the molecular formula C7H10N4·2HCl. It is a derivative of benzamidine and is characterized by the presence of two amino groups and an amidine group attached to a benzene ring. This compound is primarily used in scientific research due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4-Diaminobenzimidamide dihydroChloride can be synthesized through several methods. One common method involves the reaction of 3,4-diaminobenzonitrile with ammonia under basic conditions to form the desired amidine compound . Another method includes the reduction of 3,4-dinitrobenzamidine using iron and hydrochloric acid .
Industrial Production Methods: Industrial production of 3,4-diaminobenzamidine dihydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as nitration, reduction, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Diaminobenzimidamide dihydroChloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Iron and hydrochloric acid are frequently used for reduction reactions.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Substituted benzamidine derivatives.
Aplicaciones Científicas De Investigación
3,4-Diaminobenzimidamide dihydroChloride has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-diaminobenzamidine dihydrochloride involves its interaction with specific molecular targets, such as serine proteases. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent enzymatic activity . This inhibition can modulate various biochemical pathways and has potential therapeutic implications .
Comparación Con Compuestos Similares
3-Aminobenzamidine dihydrochloride: Similar structure but with only one amino group.
4-Aminobenzamidine dihydrochloride: Similar structure but with the amino group in a different position
Uniqueness: 3,4-Diaminobenzimidamide dihydroChloride is unique due to the presence of two amino groups in the 3 and 4 positions on the benzene ring, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C7H12Cl2N4 |
|---|---|
Peso molecular |
223.10 g/mol |
Nombre IUPAC |
3,4-diaminobenzenecarboximidamide;dihydrochloride |
InChI |
InChI=1S/C7H10N4.2ClH/c8-5-2-1-4(7(10)11)3-6(5)9;;/h1-3H,8-9H2,(H3,10,11);2*1H |
Clave InChI |
ASYUSHILYWMTMU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(=N)N)N)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


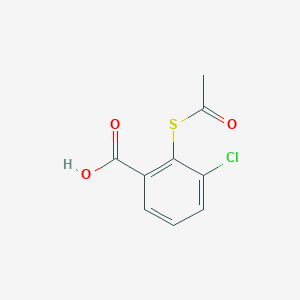
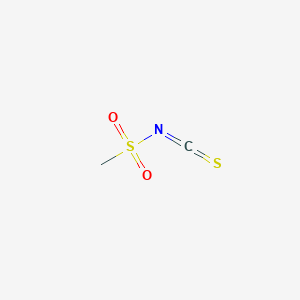
![4-Quinolinecarboxylic acid,2-[2-(methoxycarbonyl)phenyl]-6-methyl-,methyl ester](/img/structure/B8540228.png)


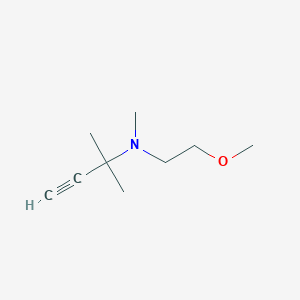
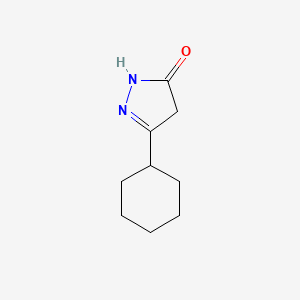
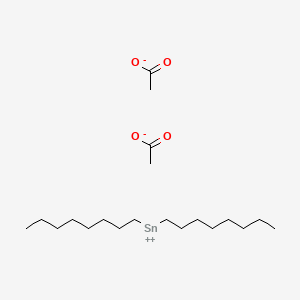
![Imidazo[2,1-b]benzothiazole-3-carboxaldehyde](/img/structure/B8540275.png)
![6-n-Propyl-4-(methylthio)-imidazo[1,5-d]-as-triazine](/img/structure/B8540276.png)
![6-Chloro-2-(chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8540288.png)

